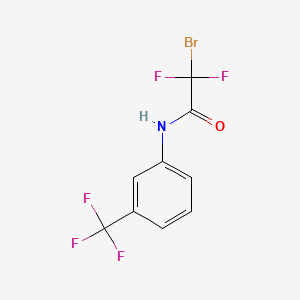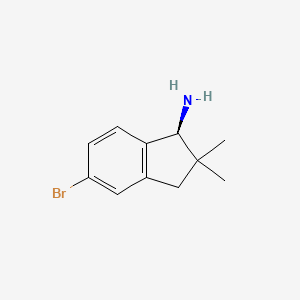
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C9H7BrF3NO. It is known for its unique structure, which includes bromine, fluorine, and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with bromine and 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-2,2-difluoro-N-phenylacetamide
- 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide
- Ethyl bromodifluoroacetate
Uniqueness
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various research applications. Additionally, the trifluoromethyl group increases the compound’s lipophilicity, which can improve its ability to interact with biological membranes and targets.
Propiedades
Fórmula molecular |
C9H5BrF5NO |
|---|---|
Peso molecular |
318.04 g/mol |
Nombre IUPAC |
2-bromo-2,2-difluoro-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H5BrF5NO/c10-8(11,12)7(17)16-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,16,17) |
Clave InChI |
RVRIJJKABKYWAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C(F)(F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)



![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)




![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)


